ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H7F3IN3O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
The synthesis of ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Reaction Conditions: The pyrazole derivative is then reacted with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production: For large-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation.
Scientific Research Applications
Ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals due to its ability to form stable pyrazole rings.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways by inhibiting or activating specific proteins, leading to desired biological effects.
Comparison with Similar Compounds
Ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the ethyl carboxylate group, making it less versatile in synthetic applications.
Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: Another analog with chlorine, offering different reactivity profiles.
This compound stands out due to its unique combination of iodine and trifluoroethyl groups, providing distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3IN2O2/c1-2-16-7(15)6-5(12)3-14(13-6)4-8(9,10)11/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFYKRKUAOEYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1I)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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